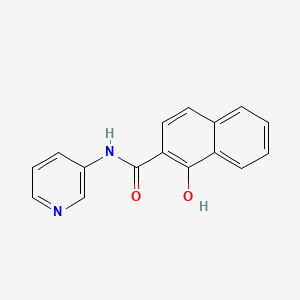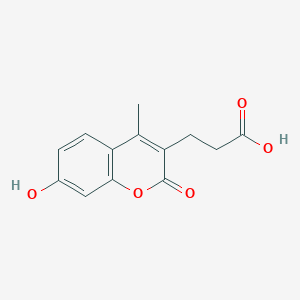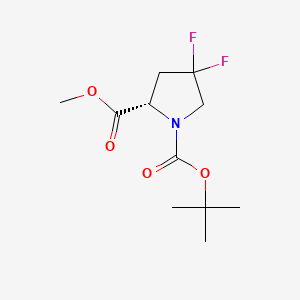
2-((トリブロモメチル)スルホニル)ピリジン
説明
2-Pyridyl Tribromomethyl Sulfone is a useful research compound. Its molecular formula is C6H4Br3NO2S and its molecular weight is 393.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridyl Tribromomethyl Sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridyl Tribromomethyl Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridyl Tribromomethyl Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成プロセス
「2-ピリジル トリブロモメチル スルホン」の合成は、ポリエチレングリコール-400を相間移動触媒として、ジクロロピリジンとチオメトキシドナトリウムを反応させて2-メチルチオピリジンを生成し、97.8%の高い収率を得る方法です。 . この合成の最適条件は、温度(80±1)℃、反応時間5時間、2-メチルチオピリジンと臭素のモル比が1:6.58です。 .
潜在的な研究アプリケーション
その化学構造と特性に基づいて、「2-((トリブロモメチル)スルホニル)ピリジン」は、次のような分野で潜在的な応用可能性があります。
有機合成: トリブロモメチル化された化合物として、より複雑な有機分子の合成における中間体または試薬として役立つ可能性があります。
医薬品化学: ピリジン部分は多くの医薬品に共通しており、創薬や合成における可能性が示唆されています。
材料科学: この化合物が相間移動触媒として作用する能力は、材料合成プロセスにおける潜在的な応用を示唆しています。
計算化学: この化合物のデータは、アンバーやGROMACSなどのシミュレーションプログラムで、分子モデリング研究に使用することができます。 .
残念ながら、ユニークなアプリケーションの詳細を説明した、より具体的な研究論文や技術文書がないため、この分析は、その既知の化学的特性と合成プロセスから推測される潜在的な用途に限定されています。専門のデータベースやジャーナルにアクセスできる場合は、より詳細な情報が見つかるかもしれません。
Synthesis of 2-Pyridyl Tribromomethyl Sulfone | Scientific.Net 59626-33-4|2-((Tribromomethyl)sulfonyl)pyridine| Ambeed
特性
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for 2-Pyridyl Tribromomethyl Sulfone?
A1: Recent research highlights a two-step synthesis using readily available starting materials. [, ] First, 2-chloropyridine reacts with sodium thiomethoxide in the presence of polyethylene glycol 400 (PEG-400) as a phase transfer catalyst, yielding 2-methylthiopyridine. [] This intermediate is then subjected to oxidation and bromination using sodium hypochlorite and bromine, ultimately producing 2-Pyridyl Tribromomethyl Sulfone. [, ] Optimization studies revealed that a 1:0.18 mass ratio of 2-chloropyridine to PEG-400 and a 1:1.2 molar ratio of 2-chloropyridine to sodium thiomethoxide are ideal for the first step. [] For the second step, a temperature of 80°C for 4 hours with a 1:6.58 molar ratio of 2-methylthiopyridine to bromine resulted in the highest yield (99.6% purity) of the desired product. []
Q2: How is the structure of 2-Pyridyl Tribromomethyl Sulfone confirmed?
A2: The synthesized 2-Pyridyl Tribromomethyl Sulfone was characterized using various spectroscopic techniques. Both studies utilized ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure of the final product and intermediates. [, ] These analyses provided crucial information about the compound's purity and confirmed the successful incorporation of the desired functional groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)








